1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE
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Overview
Description
1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a methoxyphenyl group and a pyrazolopyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Scientific Research Applications
1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, the core structure of this compound, have been identified as strategic compounds for optical applications .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compounds .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines can be used in optical applications, suggesting that they may interact with light-sensitive biochemical pathways .
Pharmacokinetics
It is known that pyrazolo[1,5-a]pyrimidines have simpler and greener synthetic methodologies, which could potentially influence their bioavailability .
Result of Action
It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which suggests that they may have diverse effects depending on their specific structure and the presence of electron-donating groups .
Action Environment
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned, suggesting that they may be sensitive to changes in their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution or through a coupling reaction using a suitable methoxyphenyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrazolopyrimidine core can be reduced under specific conditions to alter its electronic properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents.
Major Products:
- Oxidation of the methoxy group can yield 1-[2-(2-HYDROXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE.
- Reduction of the pyrazolopyrimidine core can lead to partially or fully hydrogenated derivatives.
- Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 1-[2-(2-HYDROXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE
- 1-[2-(2-CHLOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE
Comparison: Compared to its analogs, 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE may exhibit unique properties due to the presence of the methoxy group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-8-10-23(11-9-14)20-12-15(2)21-19-13-17(22-24(19)20)16-6-4-5-7-18(16)25-3/h4-7,12-14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUMAVWIXQJCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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